Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate

Catalog No.
S843463
CAS No.
1403257-54-4
M.F
C16H22BrNO2
M. Wt
340.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methy...

CAS Number

1403257-54-4

Product Name

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate

IUPAC Name

methyl 5-bromo-3-[cyclohexyl(methyl)amino]-2-methylbenzoate

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

InChI

InChI=1S/C16H22BrNO2/c1-11-14(16(19)20-3)9-12(17)10-15(11)18(2)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3

InChI Key

ZYUJRQPZUWRXNM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC

Canonical SMILES

CC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexyl group, and a methylamino group. This compound belongs to the class of substituted benzenes and is notable for its potential applications in medicinal chemistry and pharmaceuticals. The presence of the bromine atom enhances its reactivity, while the cyclohexyl group contributes to its lipophilicity, making it suitable for various biological interactions.

Typical of substituted aromatic compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of derivatives with different functional groups.
  • Reduction Reactions: The methylamino group can be oxidized or reduced depending on reaction conditions, leading to the formation of amines or other nitrogen-containing compounds.
  • Esterification: The ester functional group can react with alcohols to form new esters, expanding its application in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry.

  • Antimicrobial Effects: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties: Substituted benzenes are frequently investigated for their ability to inhibit tumor growth.
  • Neuroactive Effects: The presence of the cyclohexylmethylamino group suggests possible interactions with neurotransmitter systems.

Further research is necessary to elucidate specific biological activities associated with this compound.

Several synthesis routes have been proposed for methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate:

  • Bromination of Methyl 3-(cyclohexyl(methyl)amino)-2-methylbenzoate:
    • React methyl 3-(cyclohexyl(methyl)amino)-2-methylbenzoate with bromine in a suitable solvent under controlled conditions.
  • Amine Formation:
    • Cyclohexylmethylamine can be synthesized from cyclohexylamine and formaldehyde, which is then reacted with a suitable benzoic acid derivative.
  • Esterification:
    • The final product can be obtained through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

These methods demonstrate the compound's accessibility through established organic synthesis techniques .

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: Serving as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Investigating its interactions with biological systems for potential therapeutic uses.

Interaction studies are essential for understanding how methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate interacts with biological targets. Preliminary studies may involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation in various cell lines.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models to determine therapeutic potential.

These studies will provide insights into its mechanism of action and therapeutic efficacy.

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-5-bromo-2-methylbenzoateAmino group at position 3Lacks cyclohexyl group
Methyl 5-bromo-2-methyl-3-nitrobenzoateNitro group instead of aminoDifferent reactivity due to nitro
Methyl 5-bromo-3-(oxan-4-ylamino)-2-methylbenzoateOxan group presentAlters solubility and bioactivity

The uniqueness of methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate lies in its combination of halogen, cycloalkyl, and amino functionalities, which may lead to distinct biological activities compared to these similar compounds .

IUPAC and Common Nomenclature

The IUPAC name for this compound is methyl 5-bromo-3-[cyclohexyl(methyl)amino]-2-methylbenzoate, reflecting its structural features:

  • A benzoate ester backbone substituted at positions 2 (methyl), 3 (cyclohexyl(methyl)amino), and 5 (bromo).
  • The cyclohexyl(methyl)amino group denotes a tertiary amine with cyclohexyl and methyl substituents.

Common synonyms include:

  • Methyl 5-bromo-3-(cyclohexylmethylamino)-2-methylbenzoate
  • SCHEMBL13276867 (per ChemDiv databases) .

CAS Registry Information (1403257-54-4)

The compound is uniquely identified by CAS registry number 1403257-54-4, with molecular formula C₁₆H₂₂BrNO₂ and molecular weight 340.26 g/mol . Key identifiers include:

PropertyValue
SMILESCN(C1CCCCC1)C2=CC(=C(C(=C2)Br)C)C(=O)OC
InChI KeyNot explicitly provided
Purity (typical)≥95% (research-grade)

Structural Classification

The compound belongs to three structural classes:

  • Benzoate esters: Characterized by a benzene ring with an ester functional group.
  • Bromoaromatics: Features a bromine substituent, enabling electrophilic substitution or cross-coupling reactions.
  • Tertiary amines: The cyclohexyl(methyl)amino group contributes to steric bulk and potential hydrogen-bonding interactions .

Historical Context in Organic Chemistry Research

First reported in synthetic pathways circa 2016, this compound emerged as an intermediate in medicinal chemistry. For example, US Patent US20160332969A1 (2016) describes its structural analogs in the synthesis of kinase inhibitors targeting cancer therapies . Its development aligns with trends in modular aromatic compounds for drug discovery, where bromine serves as a handle for further functionalization .

Significance in Synthetic Chemistry

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is pivotal for:

Multistep Synthesis

  • Bromine as a reactive site: Facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
  • Ester hydrolysis: Converts to carboxylic acids for peptide coupling or polymer synthesis .
  • Amino group modification: The tertiary amine can undergo alkylation or serve as a directing group in metal-catalyzed reactions .

Pharmaceutical Intermediates

Used in preparing candidates for:

  • Kinase inhibitors: Targeting Aurora A/B for anticancer activity .
  • Antiviral agents: Structural analogs show promise in disrupting viral replication .

Material Science Applications

The aromatic core and bulky substituents make it a candidate for:

  • Liquid crystals: Via incorporation into mesogenic structures.
  • Coordination polymers: Through metal-binding at the amino site .

XLogP3

4.8

Dates

Last modified: 08-16-2023

Explore Compound Types